molecular formula C37H36IN3O9 B12740755 5-((2-Ethoxy-2-oxoethoxy)carbonyl)-1,3,3-trimethyl-2-(2-(5-nitro-1-(2-oxo-2-(2-oxopropoxy)ethyl)-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium iodide CAS No. 85029-83-0

5-((2-Ethoxy-2-oxoethoxy)carbonyl)-1,3,3-trimethyl-2-(2-(5-nitro-1-(2-oxo-2-(2-oxopropoxy)ethyl)-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium iodide

Cat. No.: B12740755
CAS No.: 85029-83-0
M. Wt: 793.6 g/mol
InChI Key: RBJZXYZTXWYEKD-UHFFFAOYSA-M
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Description

Chemical Classification and Structural Significance in Indolium Derivatives

The compound belongs to the cyanine dye family, characterized by a conjugated polymethine chain bridging two nitrogen-containing heterocycles. Its structure features:

  • Two indolium moieties : Each indole ring is substituted with methyl groups at the 1,3,3-positions, enhancing planarity and stabilizing the cationic charge.
  • A vinyl bridge : Connects the 2-position of one indolium unit to the 3-position of a modified indole bearing a 5-nitro group and a 2-phenyl substituent.
  • Functionalized side chains : The ethoxy-oxoethoxy carbonyl group and oxopropoxyethyl unit introduce steric bulk and electronic modulation, influencing solubility and optical properties.

Table 1: Key Structural Features and Their Roles

Feature Role
Indolium cores Provide π-conjugation for absorption/emission tuning
Vinyl linker Extends conjugation, red-shifting λₘₐₓ
Nitro group Electron-withdrawing, enhances photostability
Ethoxy-oxoethoxy carbonyl Increases hydrophilicity and reactivity toward biomolecules

This architecture aligns with closed-chain cyanines (Class III), where aromatic systems flank the polymethine chain. The iodide counterion balances the positive charge delocalized across the conjugated system.

Historical Context of Cyanine Dye Development

Cyanine dyes originated in the 19th century, with early applications in photography and textile dyeing. The 1989 introduction of Cy3 and Cy5 by Ernst et al. marked a turning point, enabling fluorescence labeling in molecular biology. Subsequent innovations focused on:

  • Functionalization : Adding reactive groups (e.g., NHS esters, maleimide) for bioconjugation.
  • Solubility optimization : Sulfonation and PEGylation to reduce aggregation in aqueous media.
  • Spectral tuning : Modifying methine chain length and heterocycles to span UV-NIR regions.

The target compound represents a modern iteration, integrating multiple substituents for specialized applications. Its design reflects lessons from predecessors like Basic Red 12 (CAS 6320-14-5), which demonstrated the utility of indolium cores in color filters.

Academic Relevance in Modern Organic Chemistry Research

Current studies emphasize this compound’s role in:

  • Supramolecular chemistry : The planar indolium units and extended conjugation facilitate π-π stacking, useful in organic semiconductors.
  • Sensing applications : Analogous to furfural-indolium probes for cyanide detection, its nitro and carbonyl groups may act as recognition sites.
  • Nonlinear optics (NLO) : The strong donor-acceptor configuration and polarizable π-system suggest potential in NLO materials.

Ongoing research explores its synthesis via Knoevenagel condensations and Suzuki couplings, aiming to optimize yield and purity. Challenges include managing the steric effects of bulky substituents during purification.

Properties

CAS No.

85029-83-0

Molecular Formula

C37H36IN3O9

Molecular Weight

793.6 g/mol

IUPAC Name

(2-ethoxy-2-oxoethyl) 1,3,3-trimethyl-2-[(E)-2-[5-nitro-1-[2-oxo-2-(2-oxopropoxy)ethyl]-2-phenylindol-3-yl]ethenyl]indol-1-ium-5-carboxylate;iodide

InChI

InChI=1S/C37H36N3O9.HI/c1-6-47-34(43)22-49-36(44)25-12-15-31-29(18-25)37(3,4)32(38(31)5)17-14-27-28-19-26(40(45)46)13-16-30(28)39(20-33(42)48-21-23(2)41)35(27)24-10-8-7-9-11-24;/h7-19H,6,20-22H2,1-5H3;1H/q+1;/p-1

InChI Key

RBJZXYZTXWYEKD-UHFFFAOYSA-M

Isomeric SMILES

CCOC(=O)COC(=O)C1=CC2=C(C=C1)[N+](=C(C2(C)C)/C=C/C3=C(N(C4=C3C=C(C=C4)[N+](=O)[O-])CC(=O)OCC(=O)C)C5=CC=CC=C5)C.[I-]

Canonical SMILES

CCOC(=O)COC(=O)C1=CC2=C(C=C1)[N+](=C(C2(C)C)C=CC3=C(N(C4=C3C=C(C=C4)[N+](=O)[O-])CC(=O)OCC(=O)C)C5=CC=CC=C5)C.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N-triphenylamine can be synthesized through several methods. One common synthetic route involves the reaction of aniline with triphenylchloromethane in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of N,N,N-triphenylamine.

Industrial Production Methods

In industrial settings, the production of N,N,N-triphenylamine often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N,N,N-triphenylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form triphenylamine oxide.

    Reduction: Reduction reactions can convert it to secondary amines.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions include various substituted triphenylamines, which have applications in organic synthesis and materials science.

Scientific Research Applications

Structural Representation

The structural complexity of this compound suggests potential interactions within biological systems, influencing various biochemical pathways.

Pharmacological Studies

The compound's structural characteristics indicate potential pharmacological applications:

  • Antitumor Activity : Similar indole derivatives have been shown to possess antitumor properties, making this compound a candidate for further investigation in cancer research.
  • Antimicrobial Properties : The nitro group present in the structure may enhance the antimicrobial activity of the compound, suggesting its potential use in developing new antibiotics.

Biochemical Interactions

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Techniques such as molecular docking studies and enzyme inhibition assays can provide insights into these interactions.

Predictive Modeling

Predictive models like PASS (Prediction of Activity Spectra for Substances) can estimate the potential biological activities based on the molecular structure of this compound. Such models can guide researchers in identifying promising areas for experimental validation.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
IndoleBasic indole structureAntitumor, antimicrobial
5-NitroindoleNitro group on indoleAntibacterial
1-MethylindoleMethyl substitutionNeuroprotective effects

This table highlights how variations in functional groups can influence biological activity and therapeutic potential.

Case Study 1: Antitumor Activity

A study investigating the antitumor effects of various indole derivatives found that compounds with similar structures to 5-((2-Ethoxy-2-oxoethoxy)carbonyl)-1,3,3-trimethyl-2-(2-(5-nitro-1-(2-oxo-2-(2-oxopropoxy)ethyl)-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium iodide exhibited significant cytotoxicity against cancer cell lines. The study emphasized the importance of specific substitutions on the indole ring in enhancing antitumor efficacy.

Case Study 2: Antimicrobial Properties

Another research effort focused on synthesizing and testing new antimicrobial agents based on indole derivatives. The results indicated that compounds with nitro substitutions demonstrated enhanced antibacterial activity against resistant strains of bacteria, suggesting that similar modifications in our target compound could yield promising results.

Mechanism of Action

The mechanism by which N,N,N-triphenylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can act as an electron donor or acceptor, influencing various biochemical pathways. The compound’s structure allows it to participate in π-π stacking interactions and hydrogen bonding, which are crucial for its biological activity.

Comparison with Similar Compounds

Structural Analogues of Indolium Salts
Compound Name/CAS No. Key Substituents λmax (nm) Molecular Weight Notable Features
Target Compound (CAS 134564-83-3) Ethoxycarbonyl, nitro, vinyl, 2-oxopropoxyethyl N/A ~800 (estimated) Extended conjugation, multiple electron-withdrawing groups.
1-Ethyl-2-[3-(1-ethyl-3,3-dimethyl-1,3-dihydroindol-2-ylidene)propenyl]-3,3-dimethyl-3H-indolium iodide (CAS 14696-39-0) Ethyl, propenyl linkage 546 (MeOH) 479.34 Shorter conjugation length; used as a cyanine dye.
1,3,3-Trimethyl-2-[5-(1,3,3-trimethylindolin-2-ylidene)penta-1,3-dienyl]-3H-indolium Pentadienyl linkage, methyl groups N/A ~500 (estimated) Extended polymethine chain; high molar absorptivity.
CAS 85029-83-0 Bis(4-methylphenyl), pyridinylidene N/A ~600 (estimated) Bulky aromatic substituents; potential for π-π stacking interactions.

Key Observations :

  • The target compound has a larger molecular weight and more complex substituents than simpler indolium salts, which may enhance its stability but reduce solubility in polar solvents.
  • CAS 14696-39-0 exhibits a λmax of 546 nm in methanol, typical of cyanine dyes with shorter conjugation systems . The target compound’s λmax is likely redshifted due to its extended vinyl linkage and nitro group.
  • Pentadienyl-linked indolium salts (e.g., the third entry) show broader absorption spectra, highlighting the role of conjugation length in optical properties .
Functional Analogues: Indole Derivatives with Bioactive Substituents
  • N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (): This carboxamide derivative lacks the indolium core but shares a nitro-like electron-withdrawing group (fluorine). It exhibits anti-cancer activity via EGFR inhibition, suggesting that the target compound’s nitro group could similarly modulate bioactivity .
  • 5-Bromoindole-2-carboxylic acid oxadiazole derivatives (): These compounds, with yields up to 72%, demonstrate the synthetic feasibility of introducing heterocycles (e.g., oxadiazoles) to indole cores. The target compound’s ethoxycarbonyl group may offer similar reactivity for further functionalization .
Computational and Bioactivity Comparisons
  • Tanimoto/Dice Similarity Scores : Computational metrics () would likely classify the target compound as distinct from simpler indolium salts due to its unique substituents. However, shared indole cores may cluster it with other indole-based bioactive molecules in databases .
  • Bioactivity Clustering: notes that structurally similar indoles often share bioactivity profiles. The target’s nitro group, a common pharmacophore in kinase inhibitors, may align it with anti-proliferative agents .
  • MS/MS Molecular Networking : High cosine scores in fragmentation patterns () could link the target to indolium salts with similar side chains, aiding dereplication efforts .
Limitations in Structural-Activity Predictions

While structural similarity often correlates with bioactivity (), cautions that minor substituent changes (e.g., replacing a nitro group with methoxy) can drastically alter binding affinities.

Biological Activity

The compound 5-((2-Ethoxy-2-oxoethoxy)carbonyl)-1,3,3-trimethyl-2-(2-(5-nitro-1-(2-oxo-2-(2-oxopropoxy)ethyl)-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium iodide (CAS Number: 85029-83-0) is a complex indolium derivative with potential biological significance. Its intricate structure suggests a range of possible pharmacological activities, particularly in the fields of cancer research and antimicrobial studies.

Chemical Structure and Properties

The molecular formula of this compound is C37H36IN3O9C_{37}H_{36}IN_3O_9, with a molar mass of approximately 793.60 g/mol. The compound features multiple functional groups, including indole moieties and nitro groups, contributing to its diverse biological activities.

1. Antitumor Activity

Research indicates that indole derivatives often exhibit significant antitumor properties. The presence of nitro and carbonyl groups in this compound enhances its ability to interact with biological targets involved in cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines by activating specific signaling pathways.

2. Antimicrobial Activity

Indole derivatives have been extensively studied for their antimicrobial properties. This compound's structure suggests potential efficacy against a variety of pathogens, including bacteria and fungi. Preliminary studies indicate that related indole compounds can disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death.

3. Antioxidant Properties

The antioxidant activity of this compound may be attributed to its ability to scavenge free radicals and reduce oxidative stress within cells. Antioxidants play a crucial role in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Case Study 1: Anticancer Efficacy

A study conducted on structurally similar indole derivatives demonstrated their ability to inhibit the growth of human breast cancer cells (MCF-7). The mechanism was linked to the induction of apoptosis through the mitochondrial pathway, showcasing the potential of this compound in cancer therapy.

Case Study 2: Antimicrobial Screening

In another investigation, a series of indole-based compounds were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that the target compound may share similar properties.

Data Tables

Activity Type Mechanism Reference
AntitumorInduction of apoptosis
AntimicrobialDisruption of cell membranes
AntioxidantFree radical scavenging

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